molecular formula C7H7NO2 B011355 2,3-Dihydrofuro[2,3-c]pyridin-3-ol CAS No. 106531-53-7

2,3-Dihydrofuro[2,3-c]pyridin-3-ol

Cat. No. B011355
CAS RN: 106531-53-7
M. Wt: 137.14 g/mol
InChI Key: PPTDIKMUCVBKQJ-UHFFFAOYSA-N
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Description

2,3-Dihydrofuro[2,3-c]pyridin-3-ol (DFP) is a naturally occurring compound found in a variety of plants, fungi, and bacteria. It is a member of the class of compounds known as furopyridines, which have a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. DFP has also been shown to have potential applications in the treatment of cancer and other diseases.

Scientific Research Applications

Pharmacology: Therapeutic Potential

“2,3-Dihydrofuro[2,3-c]pyridin-3-ol” has been explored for its potential therapeutic applications. Its structural similarity to compounds that exhibit a wide range of biological activities, such as anticoagulant, antibacterial, and antitumor effects, makes it a compound of interest in drug discovery and development .

Organic Synthesis: Catalysis and Green Chemistry

In organic synthesis, this compound is used in the development of catalytic processes that are more environmentally friendly. For example, it’s involved in imidazole-catalyzed multicomponent reactions that are conducted in water, offering a green alternative to traditional solvent-based reactions .

Medicinal Chemistry: Drug Design

The compound’s role in medicinal chemistry is significant, particularly in the design of new drug candidates. Its ability to bind with human serum albumin suggests it could be a promising candidate for further exploration in the design of drugs with favorable absorption and distribution profiles .

Biochemistry: Protein Interaction Studies

“2,3-Dihydrofuro[2,3-c]pyridin-3-ol” has been used in biochemistry for studying protein interactions. Its binding affinity with human serum albumin (HSA) is particularly noteworthy, as HSA is the most abundant protein in human blood plasma and plays a crucial role in pharmacokinetics .

Industrial Uses: Chemical Manufacturing

This compound finds industrial applications in the manufacturing of chemicals where it may serve as an intermediate or a reactant in the synthesis of more complex molecules. Its properties can be leveraged in various chemical production processes .

Analytical Chemistry: Reference Standards

In analytical chemistry, “2,3-Dihydrofuro[2,3-c]pyridin-3-ol” is used as a reference standard. It helps in ensuring the accuracy and calibration of analytical instruments, which is essential for quality control in pharmaceuticals and other industries .

properties

IUPAC Name

2,3-dihydrofuro[2,3-c]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-6-4-10-7-3-8-2-1-5(6)7/h1-3,6,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTDIKMUCVBKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618153
Record name 2,3-Dihydrofuro[2,3-c]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrofuro[2,3-c]pyridin-3-ol

CAS RN

106531-53-7
Record name 2,3-Dihydrofuro[2,3-c]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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